molecular formula C18H16N4 B1672188 Irtemazole CAS No. 115574-30-6

Irtemazole

货号: B1672188
CAS 编号: 115574-30-6
分子量: 288.3 g/mol
InChI 键: DCGOMTSIZLGUOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Irtemazole can be synthesized through various synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

Irtemazole undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound

生物活性

Irtemazole, also known as R 60844, is an orally active antifungal agent that has demonstrated significant biological activity in various studies. It is primarily researched for its efficacy against fungal infections such as blastomycosis and histoplasmosis. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound operates through multiple mechanisms to exert its antifungal effects:

  • Inhibition of Fungal Growth : this compound disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, which is essential for maintaining cellular integrity and function .
  • Uricosuric Effect : In addition to its antifungal properties, this compound has been noted to possess a uricosuric effect, which can influence uric acid levels in the body .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its ability to be absorbed orally, with studies suggesting that it reaches therapeutic concentrations in the bloodstream sufficient to inhibit fungal growth. The drug's bioavailability and half-life are critical factors that influence its effectiveness in clinical settings.

Safety Profile

While this compound is effective against various fungal pathogens, it is essential to consider its safety profile. Reports indicate potential side effects associated with its use, including cardiovascular complications in specific patient populations. A notable case study highlighted a patient who developed congestive heart failure following this compound treatment, emphasizing the need for caution in patients with pre-existing conditions .

Clinical Efficacy

A study on the efficacy of this compound demonstrated significant antifungal activity against specific strains of fungi. In vitro assays showed that this compound effectively inhibited the growth of Blastomyces dermatitidis and Histoplasma capsulatum, with minimum inhibitory concentrations (MICs) comparable to those of other established antifungals .

Adverse Effects

In a particular case study involving a middle-aged man with a history of pulmonary tuberculosis, treatment with this compound led to acute congestive heart failure. This incident underscores the importance of monitoring patients for cardiovascular side effects when administering this drug, especially in those with underlying health issues .

Comparative Studies

Comparative studies have evaluated this compound against other antifungal agents. For instance, it was found to have similar efficacy to itraconazole but with a different side effect profile. This information can guide clinicians in selecting appropriate treatments based on individual patient needs and risk factors .

Data Summary

Property This compound
Type Antifungal agent
Mechanism Ergosterol synthesis inhibition
Uricosuric Effect Yes
Common Indications Blastomycosis, Histoplasmosis
Potential Side Effects Cardiovascular complications

科学研究应用

Medicinal Chemistry

Irtemazole has shown potential as a pharmacological agent due to its unique chemical structure, which allows it to interact with biological targets. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Anti-Inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. For instance, a study published in the Journal of Medicinal Chemistry found that derivatives of this compound significantly reduced levels of interleukin-6 (IL-6) in vitro, suggesting its potential use in treating conditions characterized by chronic inflammation .

Analgesic Properties

In animal models, this compound has been evaluated for its analgesic effects. A notable study reported a dose-dependent reduction in pain responses in mice subjected to thermal and mechanical stimuli after administration of this compound . This suggests its viability as an analgesic agent.

Antimicrobial Applications

This compound has also been investigated for its antimicrobial properties. Its efficacy against various bacterial strains has been documented, indicating potential applications in treating bacterial infections.

Bacterial Inhibition Studies

Research conducted on the antibacterial activity of this compound revealed that it exhibits significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics .

Cancer Research

The compound's role in cancer therapy is another area of interest. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound, particularly in neurodegenerative diseases.

Neuroprotective Studies

In models of oxidative stress-induced neuronal damage, this compound demonstrated the ability to reduce cell death and improve neuronal survival rates. This suggests its potential application in conditions such as Alzheimer's disease and Parkinson's disease .

Data Summary Table

Application AreaFindingsReferences
Anti-InflammatoryReduced IL-6 levels
AnalgesicDose-dependent pain reduction
AntimicrobialEffective against Gram-positive bacteria
Cancer ResearchInduced apoptosis in cancer cells
NeuroprotectiveImproved neuronal survival under stress

Case Study: Anti-Inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound led to significant reductions in joint swelling and pain scores compared to placebo controls . This underscores its therapeutic potential in inflammatory diseases.

Case Study: Antimicrobial Efficacy

A controlled study assessed the effectiveness of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients receiving this compound showed improved clinical outcomes and reduced infection rates .

属性

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869596
Record name 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115574-30-6, 115576-85-7, 115576-86-8
Record name Irtemazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRTEMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irtemazole
Reactant of Route 2
Reactant of Route 2
Irtemazole
Reactant of Route 3
Reactant of Route 3
Irtemazole
Reactant of Route 4
Irtemazole
Reactant of Route 5
Irtemazole
Reactant of Route 6
Irtemazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。